![molecular formula C12H11N B2589748 3-(双环[1.1.1]戊烷-1-基)苯腈 CAS No. 1823331-18-5](/img/structure/B2589748.png)
3-(双环[1.1.1]戊烷-1-基)苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile is an organic compound that features a bicyclo[1.1.1]pentane core attached to a benzonitrile group. This compound is of interest due to its unique structural properties, which include a highly strained bicyclic system. The bicyclo[1.1.1]pentane moiety is known for its rigidity and three-dimensional shape, making it a valuable scaffold in medicinal chemistry and materials science .
科学研究应用
3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules due to its rigid and unique structure.
Biology: Investigated for its potential as a bioisostere in drug design, replacing phenyl rings to improve pharmacokinetic properties.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced solubility and metabolic stability.
Industry: Utilized in the development of advanced materials, including liquid crystals and molecular rods.
作用机制
Target of Action
It’s known that bicyclo[111]pentane (BCP) derivatives, which include 3-(Bicyclo[111]pentan-1-yl)benzonitrile, have been used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
It’s known that bcp derivatives can add three-dimensional character and saturation to compounds .
Biochemical Pathways
It’s known that bcp derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .
Pharmacokinetics
It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, such as in bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
It’s known that bcp derivatives can increase or equal solubility, potency, metabolic stability, and decrease non-specific binding of lead compounds .
Action Environment
It’s known that bcp derivatives present considerable synthetic challenges due to the unique properties of the bcp core .
生化分析
Biochemical Properties
3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile plays a significant role in biochemical reactions due to its high passive permeability and metabolic stability . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolic processing . The interactions with these enzymes often result in the formation of stable metabolites, enhancing the compound’s bioavailability and reducing its cytotoxicity .
Cellular Effects
The effects of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins and receptors . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis . Studies have shown that this compound can enhance the solubility and potency of drugs, thereby reducing the required therapeutic dose and minimizing potential side effects .
Molecular Mechanism
At the molecular level, 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions are crucial for its role in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile change over time due to its stability and degradation patterns . The compound is known for its high stability, which allows it to maintain its activity over extended periods . Long-term studies have shown that it can undergo gradual degradation, leading to changes in its biochemical activity and cellular effects . These temporal effects are important for understanding its long-term impact on cellular functions in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects on cellular functions and metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of various metabolites . The metabolic pathways of this compound are essential for its bioavailability and therapeutic efficacy . Additionally, the interactions with cofactors and other metabolic enzymes can influence the overall metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficient transport and distribution are crucial for its biological activity and therapeutic potential .
Subcellular Localization
3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . The compound is often directed to particular organelles or compartments, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile typically involves the formation of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, which can be achieved using diazo compounds under photolytic or thermal conditions . Another approach involves the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile may utilize scalable methods such as the radical addition of halogenated compounds to tricyclo[1.1.1.01,3]pentane under mild conditions.
化学反应分析
Types of Reactions
3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its rigidity and use as a scaffold in various applications.
Cubane: Another highly strained bicyclic system with similar applications in materials science and drug design.
Adamantane: A tricyclic compound with a similar rigid structure, used in pharmaceuticals and advanced materials.
Uniqueness
3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile is unique due to the combination of the bicyclo[1.1.1]pentane core and the benzonitrile group. This combination provides a balance of rigidity and functional versatility, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPUKIDHPOMTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-tert-butyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2589665.png)
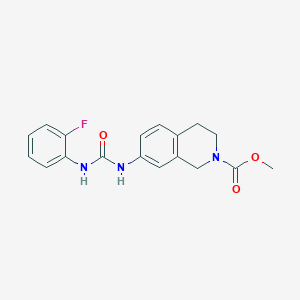
![N-[(2E)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-ylidene]benzamide](/img/structure/B2589672.png)
![methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate](/img/structure/B2589673.png)
![3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2589675.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)
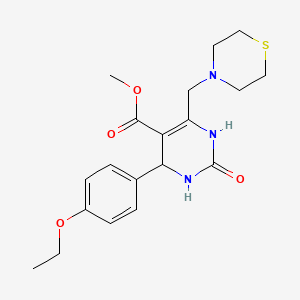
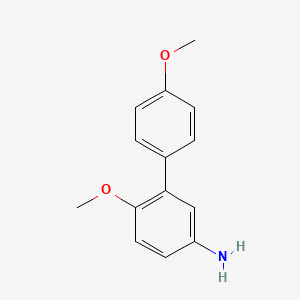
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)
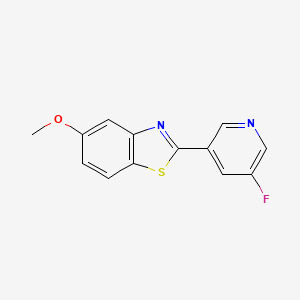
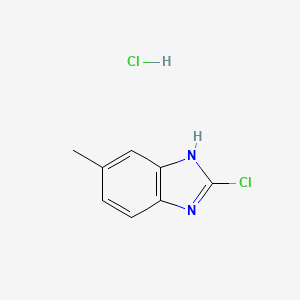
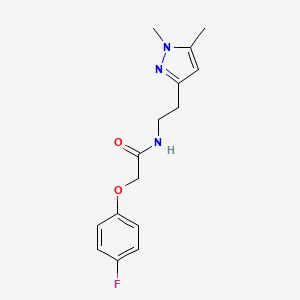
![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)
